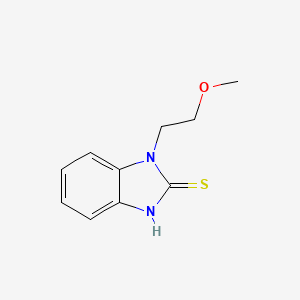

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

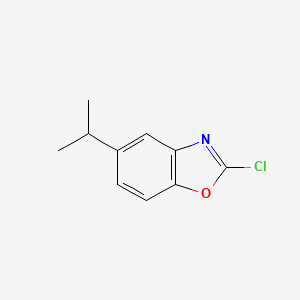

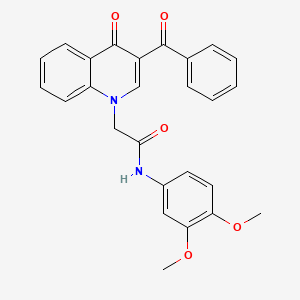

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol, also known as BMT-1, is a synthetic compound that has been widely used in scientific research. BMT-1 is a thiol-containing molecule that has been shown to have potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Pharmacological Applications

Proton Pump Inhibition

One study focused on the development of (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles, which are highly potent antisecretory agents. These compounds require acid activation to form their active sulfenamide structure, demonstrating a selective inhibition mechanism in vivo at low pH, thus minimizing interaction with other thiol groups in the body. This selective action underlines the potential of similar benzimidazole derivatives, including "1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol," in developing drugs targeting specific enzymatic pathways with enhanced selectivity and stability (Kohl et al., 1992).

Materials Science and Corrosion Inhibition

Corrosion Inhibition

Another study assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives, including structures related to "1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol," towards mild steel in sulfuric acid. These compounds demonstrated protective layer formation over the metal surface, suggesting their utility in protecting metals against corrosion. The adsorption characteristics followed the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms (Ammal et al., 2018).

Chemistry and Chemical Synthesis

Synthesis and Characterization

Research into the synthesis and characterization of various benzimidazole derivatives, including those similar to "1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol," has led to developments in ethylene oligomerization catalysts and the synthesis of metal-organic frameworks (MOFs). These studies showcase the versatility of benzimidazole compounds in catalysis and materials synthesis, offering pathways to designing novel materials with specific functionalities (Liu et al., 2011; Tang et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol is the Intercellular Adhesion Molecule 1 (ICAM-1) . ICAM-1 is a cell surface glycoprotein expressed on endothelial cells and cells of the immune system. It plays a crucial role in inflammation and immune responses by facilitating leukocyte endothelial transmigration .

Mode of Action

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol, as an antisense oligonucleotide, likely interacts with its target through Watson-Crick base pairing. It binds to the ICAM-1 mRNA, preventing its translation and thus reducing ICAM-1 protein levels . This interaction likely interferes with the formation of the 80S translation initiation complex, selectively inhibiting protein expression .

Biochemical Pathways

The compound’s action primarily affects the gene expression pathway . By binding to the ICAM-1 mRNA, it prevents the translation of the ICAM-1 protein, thereby modulating the cellular response to inflammation and immune challenges .

Pharmacokinetics

Similar antisense oligonucleotides are known to have good stability and persistence in the bloodstream . They are also known to distribute widely in tissues . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the compound’s action is the reduction in ICAM-1 protein levels . This can lead to a decrease in leukocyte adhesion and transmigration, potentially reducing inflammation and modulating immune responses .

Action Environment

The action of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol can be influenced by various environmental factors. For instance, the pH and enzymatic conditions of the cellular environment can affect the stability and efficacy of the compound . Additionally, factors such as temperature and the presence of other biomolecules can influence its action .

Propriétés

IUPAC Name |

3-(2-methoxyethyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-13-7-6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5H,6-7H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGGNVTXYUALAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Methoxy-ethyl)-1H-benzoimidazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)

![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2752718.png)

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)